2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide
Description
This compound belongs to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, a scaffold widely studied for its antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb) . Its structure features:
- 2-methyl substitution on the imidazo[1,2-a]pyridine core, which enhances metabolic stability and binding interactions .
- 3-carboxamide group, critical for potency due to hydrogen-bonding interactions with biological targets .
- 1-(1,3-thiazol-2-yl)piperidin-4-yl side chain, which modulates lipophilicity and target engagement .
Properties
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-15(22-8-3-2-4-14(22)19-12)16(23)20-13-5-9-21(10-6-13)17-18-7-11-24-17/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSADODHXNSHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCN(CC3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor. This reaction is facilitated by potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine ring can also participate in binding interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Positional Isomerism and Activity
The 3-carboxamide position is essential for antitubercular activity, as demonstrated by:
Substituent Effects on the Imidazo[1,2-a]pyridine Core
*Specific MIC data for the target compound is unavailable in provided evidence.
Side Chain Modifications
The piperidin-4-yl side chain significantly impacts pharmacokinetics and target engagement:
- 1-(2-Methoxyethyl)piperidin-4-yl (e.g., compound 14 ): Increased solubility but reduced antitubercular activity (MIC > 10 μM) compared to aromatic substituents .
- 4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl (Q203): Balances lipophilicity (LogP = 3.9) and membrane permeability, achieving nanomolar potency .
- 1-(1,3-Thiazol-2-yl)piperidin-4-yl (target compound): The thiazole ring may enhance π-π stacking or hydrogen bonding with bacterial targets, though direct activity data is lacking .
Biological Activity
The compound 2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a thiazole moiety linked to a piperidine ring and an imidazo[1,2-a]pyridine backbone. The synthesis typically involves multi-step organic reactions starting from commercially available precursors. The synthesis pathway can include the formation of the thiazole ring through Hantzsch thiazole synthesis and subsequent coupling with the piperidine derivative.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, revealing significant potential in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show IC50 values in the low micromolar range against leukemia cell lines such as K562 and HL60, indicating promising anticancer properties .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. In a comparative study, derivatives exhibited MIC values as low as 0.10 μM against multidrug-resistant strains .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : Binding to various receptors could modulate signaling pathways associated with cell proliferation and apoptosis.
Case Study 1: Antileukemic Activity
In a study evaluating the antiproliferative effects against leukemia cell lines, this compound was tested alongside established chemotherapeutic agents. The results indicated that this compound exhibited an IC50 comparable to standard treatments, highlighting its potential as an alternative therapeutic agent in leukemia management .
Case Study 2: Antitubercular Activity
Another study focused on the antitubercular properties of imidazo[1,2-a]pyridine derivatives found that certain compounds within this class showed significant inhibition against Mycobacterium tuberculosis with MIC values ranging from 0.05 to 0.19 μM. This suggests that modifications to the imidazo[1,2-a]pyridine structure can enhance efficacy against resistant strains .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
